7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Description

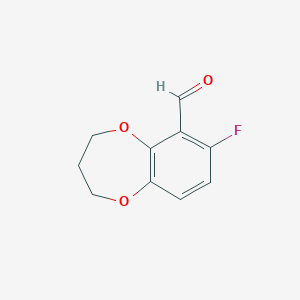

7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a fluorinated benzodioxepine derivative characterized by a seven-membered dioxepine ring fused to a benzene core. The molecule features a carbaldehyde group at position 6 and a fluorine substituent at position 7 (Figure 1).

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde |

InChI |

InChI=1S/C10H9FO3/c11-8-2-3-9-10(7(8)6-12)14-5-1-4-13-9/h2-3,6H,1,4-5H2 |

InChI Key |

AWQUJZXTFKLIGU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C(=C(C=C2)F)C=O)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde typically involves the following steps:

Formation of the Benzodioxepine Ring: The initial step involves the formation of the benzodioxepine ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formylation: The aldehyde group is introduced at the 6th position through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

Oxidation: 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid.

Reduction: 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-methanol.

Substitution: Various substituted benzodioxepine derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Spectroscopic and Analytical Data

Biological Activity

7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (CAS No. 1780193-24-9) is a synthetic organic compound characterized by its unique benzodioxepine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as a pharmacological agent and its interactions with various biological targets.

The molecular formula of this compound is C10H9FO3, with a molecular weight of 196.18 g/mol. The compound features a fluorine atom that may enhance its biological activity through increased lipophilicity and altered electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H9FO3 |

| Molecular Weight | 196.18 g/mol |

| CAS Number | 1780193-24-9 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to mimic natural substrates, potentially inhibiting specific enzymes or receptor interactions.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes by mimicking substrates, thereby blocking active sites.

- Receptor Modulation: It may act as an antagonist or agonist at certain receptors involved in signaling pathways.

Pharmacological Applications

Research indicates that compounds with similar structures have shown promise in various therapeutic areas:

- Antimicrobial Activity: Compounds in the benzodioxepine family have been explored for their antibacterial and antifungal properties.

- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzodioxepine derivatives:

- Antibacterial Properties: A study demonstrated that related compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests potential applications for this compound in treating bacterial infections.

- Cytotoxicity Assessments: Research on structurally similar compounds indicated cytotoxic effects on cancer cell lines such as HeLa and MCF-7. These findings warrant further investigation into the anticancer potential of this compound.

- Neuroprotective Effects: Preliminary studies suggest that some benzodioxepine derivatives may offer neuroprotective effects by modulating neurotransmitter systems.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is beneficial to compare it with other compounds in the same class:

| Compound | Antimicrobial Activity | Cytotoxicity | Neuroprotective Effects |

|---|---|---|---|

| 7-Fluoro-3,4-dihydro-2H-benzodioxepine | Moderate | High | Potential |

| N-(4-Bromophenyl)-3,4-dihydro-benzodioxepine | High | Moderate | Low |

| N-(3-Chlorophenyl)-3,4-dihydro-benzodioxepine | Low | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.